molecular formula C10H14S B7998385 2-(3-Ethylphenyl)ethanethiol

2-(3-Ethylphenyl)ethanethiol

Cat. No.: B7998385
M. Wt: 166.29 g/mol
InChI Key: NBGFMNSWZNCVNV-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)ethanethiol is an organosulfur compound characterized by a thiol (-SH) group attached to an ethane backbone, which is further substituted with a 3-ethylphenyl group. The hydrophobic nature of the ethylphenyl group likely reduces water solubility compared to more polar derivatives, aligning with trends observed in similar aryl-substituted thiols .

Properties

IUPAC Name

2-(3-ethylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFMNSWZNCVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method involves the nucleophilic substitution of 3-ethylphenyl halides with thiourea, followed by hydrolysis to produce the thiol.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiourea as a nucleophile. The reaction typically occurs under controlled conditions to ensure high yield and purity. The intermediate alkyl isothiourea salt is hydrolyzed with aqueous base to produce the thiol.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by bromine or iodine to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Thiourea in the presence of a base.

Major Products:

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Thiol-substituted compounds.

Scientific Research Applications

2-(3-Ethylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can participate in various reactions, making it a versatile intermediate.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study these processes.

    Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and detoxifying effects.

    Industry: Thiols are used in the production of certain polymers and as odorants in natural gas to detect leaks.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)ethanethiol involves its thiol group, which can undergo oxidation to form disulfides. This interconversion between thiols and disulfides is essential in various biological processes, including the stabilization of protein structures through disulfide bonds. The thiol group can also react with heavy metals, forming insoluble compounds and inactivating proteins containing cysteine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Ethylphenyl)ethanethiol with structurally related ethanethiol derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Ethanethiol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Solubility Key Applications Biological Activity
This compound C₁₀H₁₄S 166.28 Meta-ethylphenyl (electron-donating) Likely low in water; soluble in organic solvents Organic synthesis, ligand preparation Not explicitly reported
2-(2-Pyridyl)ethanethiol C₇H₉NS 139.22 Pyridyl (basic, electron-withdrawing) Soluble in water and organic solvents Synthesis of sulfur-containing compounds, coordination chemistry Alkaline due to pyridyl nitrogen
2-(Phenylthio)ethanethiol C₈H₁₀S₂ 170.29 Phenylthio (electron-withdrawing) Insoluble in water; organic solvents Intermediate for thioethers, disulfides No direct activity reported
2-(2-Chlorophenyl)ethanethiol C₈H₉ClS 172.68 Chlorophenyl (electron-withdrawing) Low water solubility Pharmaceuticals, agrochemicals Potential toxicity due to Cl
2-(2-Methoxyethoxy)ethanethiol C₅H₁₂O₂S 136.21 Methoxyethoxy (polar, hydrophilic) High in polar solvents Polymer chemistry, hydrophilic coatings Non-biological applications
WR-1065 C₅H₁₅N₃S 149.26 Aminopropylamino (cationic, polar) Water-soluble Radioprotective drug, topoisomerase II inhibition Catalytic inhibition of topo II

Key Comparative Insights:

Substituent Effects on Reactivity and Acidity :

  • The meta-ethyl group in this compound is electron-donating, which reduces the acidity of the thiol group compared to derivatives with electron-withdrawing substituents (e.g., 2-(2-chlorophenyl)ethanethiol). Chlorine’s electronegativity increases thiol acidity, enhancing reactivity in nucleophilic reactions .
  • The pyridyl group in 2-(2-Pyridyl)ethanethiol introduces basicity, enabling coordination with metal ions or participation in pH-dependent reactions .

Solubility and Physicochemical Behavior :

  • Hydrophilic substituents like methoxyethoxy () significantly enhance water solubility, whereas aryl groups (e.g., ethylphenyl, phenylthio) favor solubility in organic solvents. This distinction dictates their utility: hydrophilic derivatives are suited for aqueous-phase reactions, while hydrophobic ones excel in organic synthesis .

Biological Activity: WR-1065 () demonstrates unique biological functionality as a radioprotective agent due to its aminopropylamino group, which facilitates catalytic inhibition of topoisomerase II. In contrast, aryl-substituted thiols like this compound lack documented biological activity, suggesting their primary use in synthetic chemistry .

Applications :

  • This compound is hypothesized to serve as a ligand or building block for hydrophobic materials, analogous to 2-(phenylthio)ethanethiol’s role in synthesizing thioethers .
  • 2-(2-Chlorophenyl)ethanethiol may find use in pharmaceuticals, leveraging chlorine’s reactivity for functionalization .

Biological Activity

2-(3-Ethylphenyl)ethanethiol, a thiol compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.

This compound is characterized by its ethyl and thiol functional groups, which contribute to its reactivity and biological activity. The presence of the thiol group (-SH) allows for unique interactions with proteins and other biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The thiol group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules.
  • Disulfide Bond Formation : It can form disulfide bonds with other thiols, influencing protein structure and function.
  • Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Properties : Studies have demonstrated that thiols can exhibit antimicrobial effects against a range of pathogens. For instance, the compound has shown inhibitory activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiols, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes by the thiol group.

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to apoptosis in treated cells. This suggests its potential as a chemotherapeutic agent.

Study 3: Enzyme Interaction

Research focused on the interaction between this compound and key metabolic enzymes. The findings indicated that the compound could inhibit enzyme activity, leading to altered metabolic processes in cells. This inhibition may be beneficial for targeting specific pathways in disease treatment.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialInhibition of Staphylococcus aureus growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionReduced activity of metabolic enzymes

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